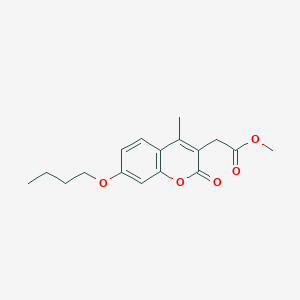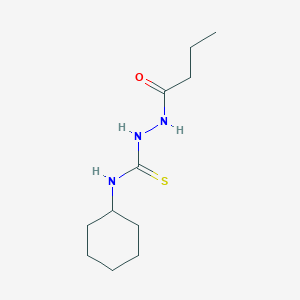
methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
Vue d'ensemble
Description
Methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a compound that belongs to the class of coumarin derivatives. Coumarins are organic compounds that are widely used in the pharmaceutical industry due to their various biological activities. Methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been studied extensively for its potential applications in different fields of science.
Mécanisme D'action
The mechanism of action of methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is not fully understood. However, it has been suggested that its biological activities are related to its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It has also been reported to modulate different signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the expression of pro-inflammatory cytokines. It has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several advantages as a research tool. It is relatively easy to synthesize and purify, and its biological activities can be easily assessed using different assays. However, its limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. One of the potential areas of research is the development of new derivatives with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the elucidation of its mechanism of action and its interaction with different cellular targets can provide valuable insights into its biological activities and potential therapeutic applications.
Conclusion:
In conclusion, methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a coumarin derivative that has been studied extensively for its potential applications in different fields of science. Its synthesis method is relatively simple, and its biological activities have been investigated in various studies. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, and its potential applications in the treatment of different diseases have been suggested. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
Applications De Recherche Scientifique
Methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been studied for its potential applications in different fields of science. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and diabetes. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties.
Propriétés
IUPAC Name |
methyl 2-(7-butoxy-4-methyl-2-oxochromen-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-4-5-8-21-12-6-7-13-11(2)14(10-16(18)20-3)17(19)22-15(13)9-12/h6-7,9H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYGRERVEUNNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (7-butoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(dimethylamino)sulfonyl]-N-{2-[(2-furylmethyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B4735246.png)
![methyl 1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-prolinate](/img/structure/B4735252.png)
![N-[5-({[2-(4-chlorophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4735287.png)
![N-(4-fluorophenyl)-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4735295.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B4735299.png)
![3-{[5-(2-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4735305.png)
![N-(2,6-dichlorophenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4735310.png)
![4-{4-(4-chlorophenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4735321.png)

![5-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4735334.png)

![3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4735345.png)
![N-isopropyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4735347.png)
![6-amino-4-{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4735359.png)